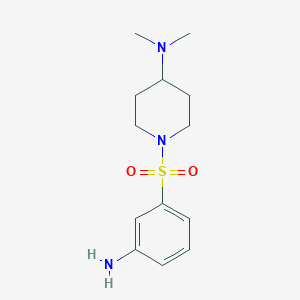
2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
Descripción general
Descripción
“2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide” is a compound with the CAS Number: 1153206-27-9 and a molecular weight of 241.25 .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular formula of “2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide” is C9H8FN3O2S . The InChI Code is 1S/C9H8FN3O2S/c10-8-3-1-2-4-9(8)16(14,15)13-7-5-11-12-6-7/h1-6,13H,(H,11,12) .Physical And Chemical Properties Analysis
“2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Anticancer Research
The compound’s sulfonamide group is a common feature in many anticancer agents due to its ability to inhibit enzyme activity crucial for tumor growth. The pyrazole ring, fused with thiazoles or thiazines, has shown potential in the development of new antitumor agents aiming to obtain potent molecules with higher specificity and lower toxicity . This compound could be a candidate for synthesizing derivatives with anticancer properties, especially as topoisomerase II alpha inhibitors and inhibitors of an Hh signaling cascade .
Medicinal Chemistry
In medicinal chemistry, the structural subunits of the compound, including the 1,3-thiazole or 1,4-thiazine rings fused with azoles, are valuable. They are part of the structure of marketed drugs like celecoxib, sulfaphenazole, and sildenafil. The combination of these cycles with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .
Synthesis of Fused Pyrazolo-Thiazoles and Thiazines
The compound can be used in the synthesis of fused pyrazolo-thiazoles and pyrazolothiazines, which are important in heterocyclic chemistry. These compounds are synthesized via annulation of the pyrazole ring to the thiazole or thiazine ring and vice versa. Such bicyclic systems are predominantly found in patents and have been studied for their biological activities .
Development of Fluorescence Indicators
Derivatives of this compound have been investigated for their fluorescence properties. Some derivatives have shown potential as potent pH indicators that enable both fluorescence intensity-based and ratiometric pH sensing. This application is crucial in biological studies where pH changes need to be monitored .
Pharmacological Studies
The pyrazole derivatives, including those with a sulfonamide group, have a broad spectrum of biological activities. They are included in the structure of drugs that target various diseases, indicating that this compound could be used to develop new pharmacological agents .
Chemical Biology
In chemical biology, the compound can be used to study the interaction between small molecules and biological systems. Its structural features make it a suitable candidate for binding studies, which can lead to the discovery of new biological pathways or drug targets .
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoro-N-(1H-pyrazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2S/c10-8-3-1-2-4-9(8)16(14,15)13-7-5-11-12-6-7/h1-6,13H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIBJPIYOXRHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide | |
CAS RN |
1153206-27-9 | |
| Record name | 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)



![(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1438750.png)
![N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide](/img/structure/B1438751.png)

![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)
